molecular formula C28H21FN4O4 B2464145 ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-28-7

ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2464145
CAS No.: 534581-28-7
M. Wt: 496.498
InChI Key: IOGIKMQMPPVOCU-GDWJVWIDSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine derivatives have been synthesized and widely screened for their biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectral data, including IR, 1H and 13C NMR, and mass spectra .

Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds, similar to the specified chemical, are synthesized through various reactions that aim to explore their chemical properties and potential applications. For instance, research has focused on synthesizing derivatives with potential biological activities by employing techniques like the A3 coupling, involving 2-aminobenzimidazole, aldehyde, and terminal alkyne, followed by cyclization reactions facilitated by catalysts like copper oxide nanoparticles under solvent-free conditions. These methods emphasize the importance of efficient synthesis routes for heterocyclic compounds, offering insights into their structural and optical properties, and even their potential as fluorescent sensors for metal ions such as zinc (Rawat & Rawat, 2018).

Biological Evaluations

The interest in such compounds extends into their biological evaluation, particularly as potential anticancer agents. Studies have been conducted on novel series of compounds, looking at their cytotoxicity against human cancer cell lines in vitro. For example, a novel series of building blocks consisting of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate were synthesized and showed promising cytotoxicity against specific human breast adenocarcinoma cell lines (Nagarapu et al., 2013). This highlights the potential medicinal application of these compounds in targeting and inhibiting the growth of cancer cells.

Structural and Supramolecular Insights

Research into the structural modifications of related heterocyclic compounds, such as thiazolo[3, 2-a]pyrimidines, provides valuable insights into their conformational features and how these impact their supramolecular aggregation. This area of study is crucial for understanding the chemical behavior of these compounds and optimizing their biological activities (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN4O4/c1-2-37-28(36)22-16-21-24(30-23-10-6-7-15-32(23)27(21)35)33(17-18-8-4-3-5-9-18)25(22)31-26(34)19-11-13-20(29)14-12-19/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGIKMQMPPVOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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